N6-Dibenzoyladenosine 2',3'-Dibenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

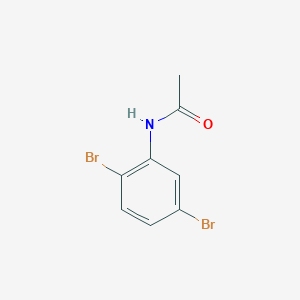

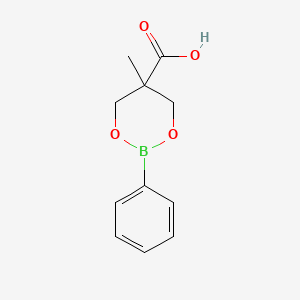

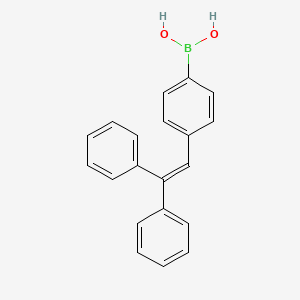

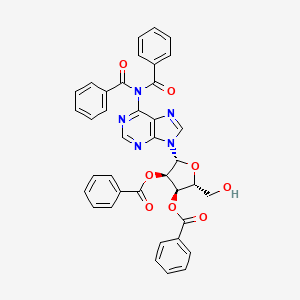

N6-Dibenzoyladenosine 2’,3’-Dibenzoate, also known as DBA, is a synthetic nucleoside analog. It is a white to almost white powder or crystal . The molecular formula is C38H29N5O8 and the molecular weight is 683.68 .

Molecular Structure Analysis

The molecular structure of N6-Dibenzoyladenosine 2’,3’-Dibenzoate is represented by the formula C38H29N5O8 . Unfortunately, detailed information about the molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis

N6-Dibenzoyladenosine 2’,3’-Dibenzoate is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . .科学的研究の応用

Synthesis and Structural Analysis

- Convenient Synthesis Methods : N6,3′-O-Dibenzoyladenosine, a related compound to N6-Dibenzoyladenosine 2',3'-Dibenzoate, has been utilized in the synthesis of trimeric adenylyl-(2′–5′)-adenylyl-(2′–5′)-adenosine, highlighting its role in facilitating complex organic syntheses (Takaku & Ueda, 1983).

- Structural Clarification : Research has clarified the structural aspects of dibenzoyladenine riboside and its analogues, emphasizing the importance of understanding the structural variations of N6-Dibenzoyladenosine 2',3'-Dibenzoate and its derivatives for scientific applications (Anzai & Matsui, 1973).

Biological Applications

- Enzyme Inhibition Studies : N6,N6-Dibenzoyl-2',3'-O-isopropylideneadenosine has been used in the creation of novel enzyme inhibitors, suggesting its potential utility in biochemical research and drug discovery (Vrudhula et al., 1989).

- Antiprotozoal Activities : 2,N6-disubstituted adenosine analogs, which are structurally related to N6-Dibenzoyladenosine 2',3'-Dibenzoate, have shown significant antiprotozoal activities, indicating the potential of such compounds in the treatment of protozoal infections (Rodenko et al., 2007).

Receptor Research

- Receptor Binding Studies : Studies involving N6-substituted adenosine receptor agonists, akin to N6-Dibenzoyladenosine 2',3'-Dibenzoate, have provided insights into receptor binding and pharmacological activity, which are crucial for drug development and understanding cellular signaling mechanisms (Kim et al., 1994).

Cytokinin Research

- Cytokinin Effects in Tissue Culture : Analogous compounds to N6-Dibenzoyladenosine 2',3'-Dibenzoate, such as N6-benzyladenine, have been explored for their effects in tissue culture, suggesting a role in plant biology and agricultural research (Werbrouck et al., 2008).

Chemical Processing

- Selective Chemical Reactions : The selective debenzoxylation of N6,2′,3′,5′-tetrabenzoyladenosine demonstrates the chemical reactivity of compounds structurally related to N6-Dibenzoyladenosine 2',3'-Dibenzoate, important for chemical synthesis and material science (Ishido et al., 1977).

Safety And Hazards

While specific safety and hazard information for N6-Dibenzoyladenosine 2’,3’-Dibenzoate is not provided in the search results, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name |

[(2R,3R,4R,5R)-4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H29N5O8/c44-21-28-30(50-37(47)26-17-9-3-10-18-26)31(51-38(48)27-19-11-4-12-20-27)36(49-28)42-23-41-29-32(42)39-22-40-33(29)43(34(45)24-13-5-1-6-14-24)35(46)25-15-7-2-8-16-25/h1-20,22-23,28,30-31,36,44H,21H2/t28-,30-,31-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYQOUZNLMTKQG-RLRJIRQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H29N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Dibenzoyladenosine 2',3'-Dibenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。